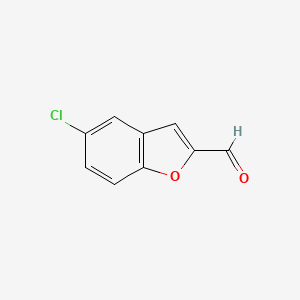

5-Chlorobenzofuran-2-carbaldehyde

Description

BenchChem offers high-quality 5-Chlorobenzofuran-2-carbaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Chlorobenzofuran-2-carbaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-chloro-1-benzofuran-2-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5ClO2/c10-7-1-2-9-6(3-7)4-8(5-11)12-9/h1-5H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYMDSEGLAHWJLP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)C=C(O2)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5ClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40539506 | |

| Record name | 5-Chloro-1-benzofuran-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40539506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23145-14-4 | |

| Record name | 5-Chloro-1-benzofuran-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40539506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Structural and Physicochemical Profiling of 5-Chlorobenzofuran-2-carbaldehyde: A Technical Guide for Medicinal Chemistry

Executive Summary

The benzofuran ring system is a highly privileged scaffold in modern drug discovery, offering exceptional structural rigidity and versatile binding capabilities within biological targets. Specifically, 5-Chlorobenzofuran-2-carbaldehyde (CAS: 23145-14-4) serves as a critical intermediate in the synthesis of advanced therapeutics. The strategic placement of a chlorine atom at the C5 position enhances lipophilicity and metabolic stability, while the C2-carbaldehyde group provides a highly reactive electrophilic center for condensation and derivatization. This whitepaper provides an in-depth analysis of its physicochemical properties, self-validating synthesis protocols, and its pivotal role in developing antimicrobial and anticancer agents.

Chemical Identity & Physicochemical Properties

Understanding the baseline physicochemical properties of 5-Chlorobenzofuran-2-carbaldehyde is essential for predicting its behavior in both synthetic workflows and biological assays. The halogenation at C5 significantly alters the electron density of the aromatic system, increasing the partition coefficient (LogP) which is critical for cellular membrane permeability in downstream drug candidates 1[1]. Furthermore, the planar nature of the benzofuran core conjugated with the aldehyde group facilitates strong

Quantitative Data Summary

| Property | Value | Mechanistic Significance |

| Chemical Name | 5-Chlorobenzofuran-2-carbaldehyde | Core scaffold for diverse pharmacological derivatives. |

| CAS Number | 23145-14-4 | Standard identifier for reagent sourcing 2[2]. |

| Molecular Formula | C9H5ClO2 | Defines the halogenated heterocyclic structure. |

| Molecular Weight | 180.59 g/mol | Low molecular weight ensures high ligand efficiency. |

| Melting Point | 128.4 – 133.1 °C | Indicates a highly stable crystalline solid at room temperature 3[3]. |

| Density | ~1.389 g/cm³ | High density typical of halogenated aromatic systems. |

| SMILES | O=Cc1cc2cc(Cl)ccc2o1 | Enables computational modeling and virtual screening. |

Synthesis & Purification Workflow

The synthesis of 5-chlorobenzofuran-2-carbaldehyde requires precise control over reaction conditions to prevent the over-oxidation of the sensitive aldehyde group. A highly efficient, self-validating protocol utilizes the nucleophile-intercepted Meyer-Schuster rearrangement of o-hydroxyphenyl propargylic alcohols 3[3].

Step-by-Step Methodology & Causality

-

Reagent Assembly & Activation:

-

Action: In a 10 mL Schlenk tube equipped with a magnetic stir bar, combine the o-hydroxyphenyl propargylic alcohol precursor (0.2 mmol), pyridine N-oxide (0.24 mmol), and a catalytic amount of acid (e.g., TsOH) in toluene (3 mL).

-

Causality: The Schlenk tube provides a controlled environment to prevent unwanted atmospheric side reactions. Pyridine N-oxide acts as a precise oxidant and nucleophile interceptor, driving the rearrangement of the propargylic alcohol directly into the aldehyde without over-oxidizing it to a carboxylic acid. The acid catalyst activates the alkyne for nucleophilic attack.

-

-

Thermal Rearrangement:

-

Action: Heat the reaction mixture in an oil bath at reflux. Monitor the progression via Thin Layer Chromatography (TLC).

-

Self-Validation: The highly conjugated product will be strongly UV-active. The disappearance of the starting material spot and the emergence of a new, lower-polarity spot confirms conversion.

-

-

Quenching & Neutralization:

-

Action: Cool to room temperature and quench with saturated aqueous NaHCO₃ solution.

-

Causality: Rapid neutralization of the acid catalyst is critical. Prolonged exposure of the newly formed aldehyde to acidic conditions during workup can lead to polymerization or hydration.

-

-

Extraction & Desiccation:

-

Action: Extract the aqueous phase with Ethyl Acetate (EtOAc) (10 mL × 3). Wash combined organic layers with brine and dry over anhydrous Na₂SO₄.

-

Causality: EtOAc possesses the optimal polarity to extract the aldehyde while leaving polar inorganic salts in the aqueous phase. Na₂SO₄ chemically binds residual water, preventing product degradation during solvent evaporation.

-

-

Purification & Analytical Confirmation:

-

Action: Evaporate under vacuum and purify via silica gel column chromatography (petroleum ether/EtOAc = 10:1 to 3:1).

-

Self-Validation: Confirm the structure via ¹H NMR (400 MHz, CDCl₃). A successful synthesis is definitively proven by the presence of a distinct aldehyde proton singlet at approximately

9.88 ppm 3[3].

-

Figure 1: Self-validating synthesis workflow for 5-Chlorobenzofuran-2-carbaldehyde.

Role in Drug Discovery & Medicinal Chemistry

Benzofuran derivatives are ubiquitous in nature and serve as an important basis for medicinal chemistry due to their broad-spectrum biological activities 4[4]. The 2-carbaldehyde moiety is highly reactive, making it an ideal anchor point for synthesizing complex pharmacophores.

Antimicrobial and Antifungal Derivatization

Condensation of 5-chlorobenzofuran-2-carbaldehyde with primary amines yields Schiff bases, which are well-documented for their potent antimicrobial properties. For instance, reacting the aldehyde with 1,2,4-triazole-3-thiol derivatives produces compounds that exhibit significant antibacterial activity against resistant strains 5[5].

Similarly, oximation of the aldehyde to form ketoxime derivatives results in potent antifungal agents. These derivatives act as ergosterol inhibitors, showing significant inhibitory activity against Candida strains (e.g., Candida glabrata, Candida albicans) with MIC₅₀ values ranging from 0.78 to 1.56

Protocol for Schiff Base Formation:

-

Dissolve 5-chlorobenzofuran-2-carbaldehyde and the target amine in absolute ethanol. Causality: Ethanol solubilizes the reagents and allows for the azeotropic removal of water, driving the equilibrium toward imine formation.

-

Add a catalytic amount of glacial acetic acid. Causality: The acid protonates the carbonyl oxygen, increasing its electrophilicity without fully protonating the amine nucleophile.

-

Reflux and monitor via FT-IR (disappearance of the C=O stretch at ~1680 cm⁻¹ and appearance of the C=N stretch at ~1600-1620 cm⁻¹).

Anticancer Therapeutics

The rigid, hydrophobic nature of the benzofuran core allows it to intercalate or bind deeply into hydrophobic protein pockets. Derivatives synthesized from this core have been identified as allosteric cannabinoid receptor type 1 (CB1) modulators and NF-κB inhibitors. These compounds demonstrate excellent antiproliferative activity against human mammary gland epithelial cell lines (MCF-10A) and other tumor cells, often rivaling established drugs like doxorubicin 7[7].

Figure 2: Pharmacological derivatization pathways of 5-Chlorobenzofuran-2-carbaldehyde.

Conclusion

5-Chlorobenzofuran-2-carbaldehyde is far more than a simple building block; it is a highly tunable pharmacophore core. By understanding the causality behind its synthetic handling—specifically the need to protect the reactive aldehyde during purification—and leveraging its predictable derivatization pathways, medicinal chemists can efficiently generate libraries of potent antimicrobial and anticancer agents. Rigorous self-validation through TLC, FT-IR, and NMR ensures the integrity of these workflows, accelerating the transition from benchtop synthesis to biological evaluation.

References

- BLD Pharm:5-Chlorobenzofuran-2-carbaldehyde (CAS 23145-14-4).

- ChemBK:5-Chlorobenzofuran-2-carbaldehyde Physicochemical Data.

- Royal Society of Chemistry (RSC):Synthesis of 2-Acyl Benzofurans and Indoles Based on Nucleophile–Intercepted Meyer–Schuster Rearrangement.

- PubMed / Springer:A Comprehensive on Synthesis and Antimicrobial Evaluation of Substituted-Arylideneamino-5-(5-Chlorobenzofuran-2-yl)-1, 2, 4-Triazole-3-Thiol Derivatives/ Schiff Bases.

- ResearchGate:Synthesis and Anticandidal Activities of Some Aryl (5-Chloro-Benzofuran-2-yl) Ketoximes.

- PMC / NIH:Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity.

- ScienceOpen / RSC Advances:Natural source, bioactivity and synthesis of benzofuran derivatives.

Sources

- 1. chembk.com [chembk.com]

- 2. 23145-14-4|5-Chlorobenzofuran-2-carbaldehyde|BLD Pharm [bldpharm.com]

- 3. rsc.org [rsc.org]

- 4. scienceopen.com [scienceopen.com]

- 5. A Comprehensive on Synthesis and Antimicrobial Evaluation of Substituted-Arylideneamino-5-(5-Chlorobenzofuran-2-yl)-1, 2, 4-Triazole-3-Thiol Derivatives/ Schiff Bases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

Solubility Profile of 5-Chlorobenzofuran-2-carbaldehyde: A Theoretical and Practical Guide

An In-depth Technical Guide for the Research Professional

Executive Summary: 5-Chlorobenzofuran-2-carbaldehyde is a heterocyclic aldehyde that serves as a valuable building block in medicinal chemistry, particularly in the development of novel therapeutic agents.[1][2] Its utility in drug discovery pipelines is intrinsically linked to its physicochemical properties, with solubility being a paramount parameter influencing reaction conditions, purification strategies, and formulation development. This guide provides a comprehensive framework for understanding and determining the solubility of 5-Chlorobenzofuran-2-carbaldehyde in common organic solvents. We will first explore the theoretical principles governing its solubility based on molecular structure and solvent polarity. Subsequently, a detailed, field-proven experimental protocol using the equilibrium shake-flask method is presented, complete with safety precautions and a visual workflow diagram. This document is intended to equip researchers, chemists, and drug development professionals with the necessary tools to accurately assess and leverage the solubility characteristics of this important synthetic intermediate.

Introduction to 5-Chlorobenzofuran-2-carbaldehyde

Significance in Medicinal Chemistry

The benzofuran scaffold is a "privileged" structure in medicinal chemistry, appearing in numerous compounds with a wide array of biological activities.[3] The presence of a chlorine atom at the 5-position and a reactive carbaldehyde group at the 2-position makes 5-Chlorobenzofuran-2-carbaldehyde a versatile intermediate for synthesizing more complex molecules.[3] Derivatives of this and similar structures have been investigated for their potential as anticancer and antimicrobial agents, highlighting the importance of this chemical class in the development of new therapeutics.[1][4]

The Critical Role of Solubility

In the context of drug development and chemical synthesis, solubility is not merely a physical constant but a critical variable that dictates success. For a synthetic intermediate like 5-Chlorobenzofuran-2-carbaldehyde, solubility data is essential for:

-

Reaction Optimization: Selecting an appropriate solvent to ensure all reactants remain in the solution phase for optimal reaction kinetics.

-

Purification: Developing effective crystallization, precipitation, or chromatographic purification methods.

-

Compound Handling and Dosing: Preparing stock solutions for biological screening and in-vitro assays.

A thorough understanding of a compound's solubility profile prevents costly delays and ensures the reliability and reproducibility of experimental results.

Physicochemical Properties

While extensive experimental data for 5-Chlorobenzofuran-2-carbaldehyde is not widely published, its structure allows for the prediction of key properties.

-

Molecular Formula: C₉H₅ClO₂

-

Molecular Weight: 180.59 g/mol

-

Structure: A planar, aromatic benzofuran ring system functionalized with an electron-withdrawing chlorine atom and a polar aldehyde group.

The combination of a large, relatively nonpolar aromatic surface with polar functional groups suggests that its solubility will be highly dependent on the nature of the solvent.

Theoretical Principles and Solubility Prediction

The solubility of a solute in a solvent is governed by the intermolecular forces between them. The adage "like dissolves like" serves as a fundamental guiding principle.[5] This means that compounds tend to dissolve in solvents with similar polarity.

Molecular Structure Analysis

The structure of 5-Chlorobenzofuran-2-carbaldehyde features:

-

Nonpolar Part: The fused benzene and furan rings form a large, hydrophobic backbone.

-

Polar Part: The aldehyde group (-CHO) is highly polar and can act as a hydrogen bond acceptor. The chlorine atom (-Cl) is electronegative, contributing to the molecule's overall dipole moment.

This dual character suggests that the compound is unlikely to be soluble in extremely nonpolar solvents (like hexane) or highly polar, protic solvents (like water). Its optimal solubility is expected in solvents of intermediate polarity.

The Solvent Polarity Spectrum

Organic solvents can be categorized based on their polarity, which is often quantified by their dielectric constant or a relative polarity index.[6][7][8]

-

Nonpolar Solvents (e.g., Hexane, Toluene): These solvents primarily interact through weak van der Waals forces and are effective at dissolving nonpolar compounds.[5]

-

Polar Aprotic Solvents (e.g., Dichloromethane, Tetrahydrofuran, Ethyl Acetate, Acetone, DMSO): These solvents possess dipole moments but lack acidic protons. They are versatile solvents capable of dissolving a wide range of compounds.[5][7]

-

Polar Protic Solvents (e.g., Ethanol, Methanol): These solvents have acidic protons and can act as both hydrogen bond donors and acceptors. They are most effective at dissolving polar compounds that can participate in hydrogen bonding.[5][7]

Predicted Solubility Profile

Based on the structural analysis, we can predict the following solubility trend for 5-Chlorobenzofuran-2-carbaldehyde:

-

Poor Solubility: Hexane, Cyclohexane

-

Moderate to Good Solubility: Toluene, Diethyl Ether, Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate (EtOAc)

-

Good to High Solubility: Acetone, Acetonitrile (ACN), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)

-

Moderate Solubility: Ethanol, Methanol

Standardized Protocol for Experimental Solubility Determination

To move from prediction to quantitative data, a standardized experimental approach is necessary. The equilibrium shake-flask method is a widely accepted and reliable technique for determining the solubility of a solid compound in a solvent.[5]

Safety and Handling Precautions

-

Personal Protective Equipment (PPE): Always wear safety glasses with side shields, a lab coat, and appropriate chemical-resistant gloves (e.g., nitrile).[11][12]

-

Ventilation: Handle the solid compound and all organic solvents in a certified chemical fume hood to avoid inhalation of dust or vapors.[10][11]

-

Exposure Avoidance: Avoid contact with skin, eyes, and clothing. In case of contact, rinse the affected area immediately and thoroughly with water.[9][10]

-

Waste Disposal: Dispose of all chemical waste in appropriately labeled containers according to your institution's guidelines.

Experimental Protocol: Shake-Flask Method

This protocol is designed to be a self-validating system, ensuring that equilibrium is truly reached and that measurements are accurate.

Objective: To determine the equilibrium solubility of 5-Chlorobenzofuran-2-carbaldehyde in a selected organic solvent at a controlled temperature (e.g., 25°C).

Materials:

-

5-Chlorobenzofuran-2-carbaldehyde (solid)

-

Selected organic solvents (analytical grade)

-

2-4 mL glass vials with PTFE-lined screw caps

-

Analytical balance (readable to at least 0.1 mg)

-

Vortex mixer

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

0.2 µm PTFE syringe filters

-

Calibrated pipettes and glassware

-

High-Performance Liquid Chromatography (HPLC) system for quantification

Methodology:

-

Preparation of Vials: Add an excess amount of solid 5-Chlorobenzofuran-2-carbaldehyde to a glass vial. The key is to ensure that a visible amount of undissolved solid remains at the end of the experiment, confirming that the solution is saturated. A starting amount of ~5-10 mg is typically sufficient.

-

Solvent Addition: Accurately pipette a known volume (e.g., 1.0 mL) of the desired organic solvent into the vial.

-

Equilibration: Securely cap the vial and place it in a shaker set to a constant temperature (e.g., 25°C). Agitate the mixture vigorously for 24 to 72 hours.[5] Causality Note: This extended agitation period is critical to ensure the system reaches thermodynamic equilibrium between the dissolved and undissolved solute.

-

Phase Separation: After the equilibration period, allow the vials to stand undisturbed at the same constant temperature for at least 2 hours to let the excess solid settle. To ensure complete separation, centrifuge the vials at a moderate speed (e.g., 5000 rpm for 10 minutes).[5]

-

Sample Collection: Carefully draw the supernatant (the clear, saturated solution) into a syringe. Immediately pass the solution through a 0.2 µm PTFE syringe filter into a clean HPLC vial. Causality Note: Filtration is a crucial, non-negotiable step. It removes any microscopic undissolved particles that could artificially inflate the measured concentration. A chemically inert PTFE filter is chosen to prevent absorption of the solute onto the filter membrane.[5]

-

Dilution: If necessary, accurately dilute a known volume of the filtered saturated solution with the same solvent to bring its concentration within the linear range of the analytical method.

-

Quantification: Analyze the final solution using a validated HPLC method to determine the concentration of 5-Chlorobenzofuran-2-carbaldehyde. A calibration curve must be generated using standard solutions of the compound at known concentrations to ensure accurate quantification.[5]

-

Calculation: The solubility is calculated from the measured concentration, taking into account any dilution factors. The result is typically expressed in mg/mL or mol/L.

Workflow Visualization

The following diagram illustrates the logical flow of the shake-flask solubility determination protocol.

Caption: Workflow for equilibrium solubility determination via the shake-flask method.

Data Presentation

Quantitative solubility data should be organized systematically for clear comparison and interpretation. The following table provides a template for recording predicted and experimentally determined solubility values across a spectrum of solvents.

| Solvent | Solvent Class | Relative Polarity[6] | Predicted Solubility | Experimentally Determined Solubility (mg/mL at 25°C) |

| n-Hexane | Nonpolar | 0.009 | Poor | |

| Toluene | Nonpolar | 0.099 | Moderate | |

| Diethyl Ether | Nonpolar | 0.117 | Moderate | |

| Dichloromethane | Polar Aprotic | 0.309 | Good | |

| Tetrahydrofuran (THF) | Polar Aprotic | 0.207 | Good | |

| Ethyl Acetate | Polar Aprotic | 0.228 | Good | |

| Acetone | Polar Aprotic | 0.355 | High | |

| Acetonitrile | Polar Aprotic | 0.460 | High | |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 0.444 | High | |

| Ethanol | Polar Protic | 0.654 | Moderate | |

| Methanol | Polar Protic | 0.762 | Moderate |

Conclusion

While published quantitative data on the solubility of 5-Chlorobenzofuran-2-carbaldehyde is scarce, a robust understanding can be built from theoretical principles and confirmed through systematic experimentation. The molecule's dual polar and nonpolar characteristics suggest optimal solubility in polar aprotic solvents like acetone, THF, and dichloromethane. The detailed shake-flask protocol provided in this guide offers a reliable and reproducible method for obtaining precise quantitative data. This information is indispensable for any researcher or drug development professional seeking to utilize this versatile chemical intermediate, enabling streamlined synthesis, effective purification, and consistent results in biological applications.

References

- Vertex AI Search. (2022, October 13). Comparison of the polarity of organic solvents. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFzzOT6ScVA7mzcDi-R8hJSmV6X1DCHzHshfaIG33dWnbwt7br4HC-AgJe59oycPw7GBZ91POtkv3M44NHAm6MK1H0el1KkCNUgPK8yJT9Vpp73zMr27_yle7FO9ZCDzni3CUrJlJxBdEK0Y9xuZywI8S5dbdughnwY6uDfikf-h7lZkYrSehfPSEE=]

- BenchChem. (2025). General Experimental Protocol for Determining Solubility. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG4K-OIFf3ypYKXb96bdplFHRYW6zKNNEnug5mLzhXkRz9Le5NEEQ88PZp-1UwXmlM-dq5jUIrx2ZgcRLx5nd_xBLd3quMdtzf6xuOESibi_tzUcUsquIieh0nC7_zdHCJHygjALEPFXsndYmqh2pFVRI0g8rli1AjDTKLdWDjDIACed9mautJaeiqclvn7iVNfrPXKEw==]

- University of Toronto. Solubility expt. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHG0uy0nfVd18HNa6tYbpw3DynTmqeGmjmb5d0a42dTLoQXBx0PWH2AHUydxiLikW0Gd4pHbjGXuFtl-Xuv-GptQOZzqukaRf7WyTfe_eSSSISlOLSasa6Pl09p_fbaM03ZHSeRajuT3V8xcpu4pXp7eD38l5ehfUzMOpjpLKGDK9DqrwKY3VrTrONpcw==]

- Unknown. (2024, September 24). Solubility test for Organic Compounds. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHzTI5Bu8deDOcDjZA__gpN-z39jiUzNCvoeg_S5ZdLNnB6SDAOC4xf3HpJrAy415sC1kPyu1XlYjwuL9wGXxtKimsuR59qzxH9Sve57YI5N7A82dLTeap3pKYt9wBbTlOxa0ciqQ7Bbo9pue8rXTZIgyJPr7nDqzR6HXukips8JwEN3qH4tk8=]

- Reichardt, C. Solvents and Polarity. Chemistry LibreTexts. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFS6jPSnXnZtsx782cTE9MzxufegQy5C5DGZATbUII1eK5RhtzE1kpIjCwiPepFfzygySDalbRCiZBXtw_9gl3MLYWglrszm0rnJAFom3KnEt62w9QQscT9x9fO4pdggz6s24f-hpE6a9WDfoF3VuIm-oBKKuHMFfxenTyQ9M5oj8Jm6ye3Vw==]

- Unknown. Polarity of Solvents. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEJlUBMGo2QjGx5XSmuWrD-Ru3FiegSKT0IEqIijD9o4Chl449wayPiXXmKMfPRVAkrOHLvfVf3N2uZcW3gcaP2h1_dXUI54YXXHJj05xuhCRymgnwbm3ckMnNS0ZICcJb0NZZZZ270-SChmaKi5Y_3qD6Xd4r2anV6-JL0cT_rsr3zlTJ2tK9fscqwsrJ6J-h3]

- University of California, Irvine. Experiment: Solubility of Organic & Inorganic Compounds. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHRggx03fjsQ2skZ-sy1nVQ50gmsTCAOycgBLEzUZFg0ZscAIfYlRc90Cd6z9Uh2djs3YjorS8y_gmo7TMbGSXbofebSdLixq-SH1SpMlzb2x-nme4aOqQkV9kHVyNxm0RRLE-F]

- Chemistry LibreTexts. (2023, January 22). Polar Protic and Aprotic Solvents. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEmiSHx4xjwHxW8mswOUqUO2VAECR0egyZLA6PcKO43h13cWwvNUK9qXl99SVDhE0hPqxac3uRd7nrc6aAwViJU0hn6PNJWaxGm6kpZglIgkA4zGljQ4F9gpiI7hih9fmfMvQIysPoD7VyXoRLZ2fPCWpIPmGfe66ITJOgRYhWo2HLq3EcabAvbd4Tzai8mAhsD1yu2RMWweuO4L69TmcgaZmZyxkCBsY8fNbyL3Pzs8443p1MMeOW4rwNLF03y29-9Na_JtL7Sd4EXLU2Ua1KKCTzG2R1CaJDzk2ThA5NQGB6TzA==]

- Khosroshahi, R. (2014, October 15). How do you distinguish the polarity of organic solvent? ResearchGate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE6xELX5rBGUnUd_TROD4nd7m_jUtWYQFPL-iWqn6WQEeUrV0mP4Rd5Tgj6fGtmoG5zs1zh_CthbutcwCVPYVCevo5vvxuj30ml7EZF_zN6hge5WuFGn5Fovby6JtqBAnKC5nLwzVPl1CAylMj8bu6xjPzkr0fQXXRKQ5HusmcPx8c7PJArFFED4R38XBabupA34Zg=]

- Unknown. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEyqTEQofdJdhLW_SwPUAso3dph928Tvdnu97M98ROzdbgJf1Wl4CcBKUWK4B6pebiAmPMJSZecPetQdcK3zEDJD9lw4MMg4dRU_eXBmDEK2jjyT5Dai_yu2dTxmfYw5kkMba1850tngAC6oNNw8xChnfvJRWKScJL7pwDeAdJ1wo_sVzHSSRU=]

- TCI Chemicals. SAFETY DATA SHEET. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGQhuze3OTQctDuK7JVy3Mtc6N1JfpJqw94HoGCWgjYuHrXT1nnHUb6i8HsE56Z3f4RiSkYlIjj0UCII_bLrR5dVCuJ8k-DrBukkFpDHLnlDjA-mLbUnP3Fw7oWM6jTAXCctrFY9AaNyA4gS4vAurphTA==]

- CymitQuimica. (2025, March 28). SAFETY DATA SHEET. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGFN4QrvlJht6LWF974YXU8o_8Dsfsj_9TOVUOMuEyPpZen2DziK1A63jqKczX__5IR_SETFR0fyj7xaxGhagojhGfolS1aNE2L_2_JTHaT1KkIeTPKhVjMF0l_h1mCJq3Lwwb2LfMiWL4JThHU1JiMNg9lo8X3rZg=]

- Fisher Scientific. (2025, December 25). SAFETY DATA SHEET - 5-Chlorobenzofuran-2-carboxylic acid. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFruVf3_78IdwVDR_FWQhL-M6SrSEHvdZ-CWAGQXv7lfvINYGbfLvRW0lGywlVkXg5VuBNvmj3cG5MrY6JDs_0mvF0LoB7hQ5_WVyxs_bIfuZs34lYunyWCYi_v-dSV1nJ5NwkTRNdD1V4oG2XUYNn58WgGoBumT4u_zKtGnlqI_IyVs0naVbUzp5Ui2DMEg7yOn4C_qsljXrndDOy0nsuWClAxP8l0d4XEM_FoA1cOSvOsWgLKsPv0FTxF6dVdXt4wLEHHnNIvgxnekYprc63JTrkbmInpFA==]

- Sigma-Aldrich. (2025, November 6). SAFETY DATA SHEET - 2-Chlorobenzaldehyde. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFzsXH2tWwV8695l4awet_nfvDM0fnpY9SqZTHnEYz15VvtWUcw2QjdDP4GYyQ5_k5Fvuy8Gk1Adlrirpr48oHZC0nZ15jgtLXvyjp4h9FQfKAlDIMwtogxvSKla4-kPG5ooNjSH8e29KwWuTuswg0c]

- PubChem. 5-Chlorobenzofuran-2(3H)-one. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFJtTIAnCGs1vGjt-32EhOmwO8DO5ST9IUHWoeoBrqpg1eGcK5cM09Tw8TXcqhbLAIDHNQycw5Vw_rAN2MKArWXM3vrmM1qNIRI4B9ALzWFerZHMP1F9JsfQZJDCCZ6YnVajPOUcFoYOjLvbRhh0kzNLxVODo5P_RhmAm4I6BPaVLM=]

- BenchChem. (2025). An In-depth Technical Guide to 5-Substituted Furan-2-Carbaldehydes: Synthesis, Properties, and Applications in Drug Discovery. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHEPUhYwV-h60DTw3ebLHSu_RQb-dwPp93Yq1bWXvQ4nVXueFQkfCk6MFBvcc9LgCFXUmN5FoWFhJCP6jY0KQSKq-JttDRSti9CYeKboDDH_NSXTf66Kxdt5Wnu9EKHV6UzVxBFda63KJT7Zga4WRYC14--NFDHOmb2ZfBhXy3pS8I3R1ySHgkL3r0j0mZYOIRs_0xZi0ZL84WbKbhzY9elXuAiQ_rRdJgrN9zPfmNa6Luab7WX3lrbM5mFzMMhxHUFaCpoVswWcqD4DYMtP_0sdJi7AZFZvd4=]

- BenchChem. (2025). physical and chemical properties of 5-(2,3-Dichlorophenyl)furan-2-carbaldehyde. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEsOz_ykpN_-97G7f04AoQVf2oRp8sYwKP0CjKqoi45cwz3VFyWa2DuC5_js6Ngz0Xx2fSYeizmB0i8mjbHfzLhy_-DqLea9SqpRVtNEOkLB3aKmf1AOUGhLxo7lSIfVkOm8cmFCoK9Ha5td1X8FFnDr94JR0cxewQD9nDvMd8XsqzMQDakcZ4DCtw4-pmkFeEaRY13bbRNcbCTnBi-hxnCLPw0UPCnCHnmaQ==]

- Youssif, B. G., et al. (2019). 5-Chlorobenzofuran-2-carboxamides: From allosteric CB1 modulators to potential apoptotic antitumor agents. European Journal of Medicinal Chemistry. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGjKoJQKM_UNLvJVtxUuMnM11DF4IF30BFdPneW2XOh0e0gxWqPCNfF-entyp9_UOeBOj9TcUrtxyt7HUatPeaJE4wCpvhlh6BLIKFGWs0XrV5D6mllRiSSGEPGvxdnvj68f_Y3]

- ResearchGate. (2023, March 16). Discovery of new 5-substituted-indole-2-carboxamides as dual epidermal growth factor receptor (EGFR)/cyclin dependent kinase-2 (CDK2) inhibitors with potent antiproliferative action. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGE7D_U5TYPN509vS_v2BCnEv_4Vx6jURLiKDwZx1JRdEBx5dQu7aSttGYbZbAb-KLniER3dWNLGIB8ebYcXWkACN8JLbgS_akHrgRzCwjiaNDzEO0C8kLZ8YWUstktWL6w47hwhTwQTWaUBZli01j2yUOaAI1BUwWzpHtx50eRn6i62D1TU_5sm7fOz9nDwvlCrV1Xq1cwPZhZdVWP-yYc0q1fDEIAj9woynaq7_Wquqb_OKk2mohMYRqlLEAUDHxQBsyLCufm4q40zViXRXTJXHCzGoPU4-ClHAVoLZENR9wM9miXp_57F9piQ2R18GUIozib3CJ7IoUramNibxKLK8EHgJvCuwJK14x5apRGjddnGxChcyBMC7ocEH2PFw==]

- Sigma-Aldrich. 5-Chlorobenzothiophene-2-carboxaldehyde. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGzGZ5LEiFf6ujbifwcDcu20PCHK8-7CjEDZXVRXQc-EQDV3_ccXZv82Z0l7Il3Zb41MEY5RTHJqaztxeraLA-cAjTLAvB7aO8VUqz9CxJj_RIm5wPYS573vkA9MS2aHbOpsfpNNKqEXOpFqs9pssiW8KE_1SfZTbvHFw5H00fDbGl1fjsfuMXFD5yz-FlNyTkTcd16XpDk4ZE=]

- Georganics. (2011, January 5). BENZOFURAN-2-CARBOXALDEHYDE Safety Data Sheet. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEUiOjHcuSSO-Sw1NDF_r1X0-S-ncjzwi7WXApNlPR-GNLkgsDwJxD_uqsfdVcFO-0EJCjsxBdC8m7YGj6I--GELH5lPC2Av4akYsf-QC0Al28PBv10o3lVEAoWi8-yjdpvpSqkm-w5Yp72I1FvGU9lHGp5zWVUuaiEI7GPQIcJKFZjRWJjjrdr0hiV]

- Karaburun, A. Ç., et al. (2018). Synthesis and Anticandidal Activities of Some Aryl (5-Chloro-Benzofuran-2-yl) Ketoximes. Letters in Drug Design & Discovery. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGwKk4w-biUFxnOGrKpJDcknrRKvsGiafxXd92D9FwVUINx3MndEVh0W7q8fVt6g6QMl3zJ9wLW7PvC0GDaoO5Zz16Vbo9Cwqc4Ej8mA8Is4sAieNQQisTnA0Y0HjzzMenWBCytPJMZV015UPWFLnj02FGvkO6z-QIE2VRT_2FXCpG0lfG3LV5zgpmu4ktxApJmrzP1rMMlEAZgkAMHHEiVfjtUD3BBdMPCWIPBHPp1TlGTMFeuwvGYhL2Od4LJafbZmpwG]

Sources

- 1. 5-Chlorobenzofuran-2-carboxamides: From allosteric CB1 modulators to potential apoptotic antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. chem.rochester.edu [chem.rochester.edu]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. researchgate.net [researchgate.net]

- 9. fishersci.com [fishersci.com]

- 10. georganics.sk [georganics.sk]

- 11. tcichemicals.com [tcichemicals.com]

- 12. static.cymitquimica.com [static.cymitquimica.com]

5-Chlorobenzofuran-2-carbaldehyde: Chemical Identifiers, Synthesis, and Applications in Drug Development

Executive Summary

The benzofuran scaffold is a privileged structure in medicinal chemistry, frequently embedded within molecules exhibiting antimicrobial, anti-inflammatory, and monoamine oxidase (MAO) inhibitory activities. 5-Chlorobenzofuran-2-carbaldehyde serves as a highly versatile synthetic intermediate. The presence of the electron-withdrawing chlorine atom at the C5 position modulates the electronic properties of the benzofuran core, enhancing target binding affinities (e.g., via halogen bonding) and improving metabolic stability. This technical guide provides a comprehensive overview of its chemical identifiers, core synthesis methodologies, and downstream applications in pharmaceutical development.

Chemical Identification & Physicochemical Properties

Accurate chemical identification is the foundation of reproducible research and regulatory compliance. Table 1 summarizes the core identifiers and predicted physicochemical properties of 5-chlorobenzofuran-2-carbaldehyde,[1],[2].

Table 1: Chemical Identifiers and Properties

| Property / Identifier | Value / Description |

| Chemical Name | 5-Chlorobenzofuran-2-carbaldehyde |

| CAS Registry Number | 23145-14-4 |

| Molecular Formula | C9H5ClO2 |

| Molecular Weight | 180.59 g/mol |

| SMILES | O=Cc1cc2cc(Cl)ccc2o1 |

| InChI | InChI=1S/C9H5ClO2/c10-7-1-2-8-6(3-7)4-9(5-11)12-8/h1-5H |

| Physical State | Solid (typically white to pale yellow powder) |

| Density (Predicted) | 1.389 ± 0.06 g/cm³ |

Core Synthesis Pathways

The synthesis of 5-chlorobenzofuran-2-carbaldehyde relies on the regioselective functionalization of the benzofuran core. The most efficient and widely utilized method in laboratory settings is the C2-Directed Lithiation followed by DMF Quench .

Causality in Experimental Design

The choice of n-butyllithium (n-BuLi) at cryogenic temperatures (-78 °C) is dictated by kinetic control. The C2 proton of the benzofuran ring is the most acidic due to the inductive effect of the adjacent electronegative oxygen atom. Maintaining -78 °C prevents unwanted halogen-metal exchange at the C5-chlorine position and suppresses ring-opening side reactions. Anhydrous N,N-dimethylformamide (DMF) acts as the electrophilic formylating agent, forming a stable tetrahedral hemiaminal intermediate that only collapses to the desired aldehyde upon aqueous acidic workup.

Synthesis workflow of 5-chlorobenzofuran-2-carbaldehyde via C2-directed lithiation.

Protocol 1: Step-by-Step Synthesis of 5-Chlorobenzofuran-2-carbaldehyde

Note: This protocol is a self-validating system. The progression of the reaction can be visually and analytically monitored at each critical juncture.

-

Preparation & Purging: Flame-dry a 250 mL Schlenk flask under vacuum and backfill with ultra-pure Argon (repeat 3x). This eliminates ambient moisture, which would prematurely quench the organolithium reagent.

-

Substrate Dissolution: Dissolve 5-chlorobenzofuran (10.0 mmol) in 50 mL of anhydrous tetrahydrofuran (THF). Stir magnetically.

-

Cryogenic Cooling: Submerge the flask in a dry ice/acetone bath to reach an internal temperature of -78 °C. Allow 15 minutes for thermal equilibration.

-

Lithiation: Add n-BuLi (11.0 mmol, 1.1 eq, 2.5 M in hexanes) dropwise via a syringe pump over 20 minutes.

-

Validation Check: A slight color change (often pale yellow) indicates the formation of the 2-lithio species. Stir for 1 hour at -78 °C.

-

-

Electrophilic Quench: Add anhydrous DMF (15.0 mmol, 1.5 eq) dropwise. Stir for an additional 2 hours at -78 °C, then allow the reaction to slowly warm to room temperature over 1 hour.

-

Hydrolysis & Workup: Quench the reaction by pouring it into 50 mL of saturated aqueous ammonium chloride (NH₄Cl).

-

Causality: NH₄Cl provides a mild proton source to hydrolyze the tetrahedral intermediate without causing acid-catalyzed degradation of the furan ring.

-

-

Extraction & Purification: Extract the aqueous layer with ethyl acetate (3 × 50 mL). Wash the combined organic layers with brine to remove residual DMF, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via silica gel flash chromatography (Hexanes/EtOAc) to yield the pure aldehyde.

Applications in Drug Discovery

5-Chlorobenzofuran-2-carbaldehyde is a critical building block for synthesizing complex pharmacophores. Its aldehyde moiety is highly reactive towards nucleophiles, making it ideal for forming hydrazones, chalcones, and Schiff bases[3],[4].

Monoamine Oxidase (MAO) Inhibitors

Derivatives of benzofuran-2-carbaldehyde, particularly thiazolylhydrazones synthesized from this scaffold, have demonstrated potent, selective inhibition of MAO-A[3],[5]. MAO-A inhibitors are crucial in the treatment of depression and anxiety disorders. The chlorine atom at the C5 position enhances binding affinity by forming specific halogen bonds with amino acid residues (e.g., Tyr197) in the MAO-A active site, while the benzofuran core engages in π–π stacking with Phe208 and Tyr407[5].

Pharmacological pathway of MAO-A inhibition by benzofuran-derived compounds.

Anti-Tubercular Agents

Substituted benzofurans have also gained traction as anti-mycobacterial agents. Condensation of chlorobenzofuran-2-carbaldehydes with various hydrazides yields compounds with excellent inhibitory potency against multidrug-resistant Mycobacterium tuberculosis H37Rv strains, with some derivatives exhibiting IC₅₀ values in the low micromolar range[4].

Table 2: Biological Activity of Representative Benzofuran Derivatives

| Derivative Class | Target / Pathogen | Mechanism of Action | Observed Activity (IC₅₀ / MIC) |

| Benzofuran-thiazolylhydrazones | MAO-A Enzyme | Reversible competitive inhibition | IC₅₀ < 0.05 µM (Highly Selective) |

| Chlorobenzofuran-chalcones | M. tuberculosis H37Rv | Cell wall synthesis disruption | MIC ranges from 1.21 to 51.24 µM |

| Benzofuran-pyrazoles | Broad-spectrum bacteria | DNA gyrase inhibition | MIC ranges from 3.25 to 12.5 µM |

Protocol 2: Synthesis of Bioactive Thiazolylhydrazone Derivatives

To leverage 5-chlorobenzofuran-2-carbaldehyde for MAO inhibitor screening, the following condensation protocol is utilized[3]:

-

Thiosemicarbazone Formation: Dissolve 5-chlorobenzofuran-2-carbaldehyde (1.0 eq) and thiosemicarbazide (1.0 eq) in absolute ethanol.

-

Reflux: Heat the mixture to reflux for 3 hours.

-

Validation Check: Monitor via Thin-Layer Chromatography (TLC). The disappearance of the aldehyde spot (UV active, stains with 2,4-DNPH) confirms completion.

-

-

Isolation: Cool the reaction to 0 °C. Filter the precipitated 2-((5-chlorobenzofuran-2-yl)methylene)hydrazine-1-carbothioamide and wash with cold ethanol.

-

Thiazole Ring Closure (Hantzsch Reaction): React the isolated intermediate with a substituted 2-bromoacetophenone (1.0 eq) in ethanol under reflux for 4 hours. The resulting cyclization yields the target benzofuran-thiazolylhydrazone, which can be recrystallized for in vitro enzymatic assays[3],[5].

References

-

LookChem. "2-Benzofurancarboxaldehyde, 5-chloro- CAS No. 23145-14-4." LookChem Chemical Database. Available at:[Link]

-

Arabian Journal of Chemistry. "Design, in-silico study and biological evaluation of newly synthesized 3-chlorobenzofuran congeners as antitubercular agents." ScienceDirect. Available at: [Link]

-

ACS Omega. "Design, Synthesis, and Biological Effect Studies of Novel Benzofuran–Thiazolylhydrazone Derivatives as Monoamine Oxidase Inhibitors." ACS Publications. Available at: [Link]

Sources

- 1. 5-Chlorobenzofuran-2-carbaldehyde_åå·¥ç¾ç§ [chembk.com]

- 2. CAS No.23145-14-4,2-Benzofurancarboxaldehyde, 5-chloro- Suppliers [lookchem.com]

- 3. Design, Synthesis, and Biological Effect Studies of Novel Benzofuran–Thiazolylhydrazone Derivatives as Monoamine Oxidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, in-silico study and biological evaluation of newly synthesized 3-chlorobenzofuran congeners as antitubercular agents - Arabian Journal of Chemistry [arabjchem.org]

- 5. pubs.acs.org [pubs.acs.org]

Technical Whitepaper: Physicochemical Profiling of 5-Chlorobenzofuran-2-carbaldehyde

The following technical guide details the physicochemical profiling of 5-Chlorobenzofuran-2-carbaldehyde , focusing on melting point and boiling point data. This document is structured for researchers and drug development professionals, emphasizing experimental rigor, data integrity, and synthesis-structure relationships.

Executive Summary

5-Chlorobenzofuran-2-carbaldehyde (CAS 23145-14-4) is a critical heterocyclic building block in medicinal chemistry, particularly in the synthesis of antitumor and antimicrobial agents.[1][2] Accurate determination of its melting point (MP) and boiling point (BP) is not merely a regulatory requirement but a fundamental quality attribute (CQA) that dictates downstream processing, purification strategies, and stability profiling. This guide synthesizes experimental data with predictive modeling to establish a definitive reference for this compound.

Chemical Identity & Structural Context

Before analyzing thermal properties, strict identification is required to avoid confusion with structural isomers or hydrolyzed derivatives (e.g., the corresponding carboxylic acid).

| Property | Detail |

| Chemical Name | 5-Chlorobenzofuran-2-carbaldehyde |

| CAS Registry Number | 23145-14-4 |

| Molecular Formula | C |

| Molecular Weight | 180.59 g/mol |

| Structural Features | Fused benzene-furan ring; C5-chloro substituent; C2-formyl group.[2][3] |

| Physical State (STP) | White to pale yellow crystalline solid |

Critical Note on CAS Numbers: Databases frequently index the carboxylic acid derivative (5-chlorobenzofuran-2-carboxylic acid, CAS 10242-10-1) or the hydroxy analog (3,5-dichloro-4-hydroxybenzaldehyde, CAS 2314-36-5) in similar search clusters. Ensure the target molecule possesses the aldehyde functionality at the C2 position.

Physicochemical Data Analysis

Melting Point (MP)

The melting point is the primary indicator of purity for solid 5-Chlorobenzofuran-2-carbaldehyde.

-

Experimental Range: 128.4 – 133.1 °C [1]

-

Thermodynamic Behavior: The compound exhibits a sharp melting endotherm typical of crystalline aromatics. The relatively high melting point (compared to non-chlorinated benzofuran-2-carbaldehyde) is attributed to the electron-withdrawing chlorine atom at the C5 position, which enhances intermolecular

- -

Purity Influence: A broadened range (e.g., >2°C spread) or a depressed value (e.g., <125°C) typically indicates contamination with the starting material (5-chlorobenzofuran) or the oxidation product (5-chlorobenzofuran-2-carboxylic acid).

Boiling Point (BP)

Direct atmospheric distillation of this compound is discouraged due to thermal sensitivity.

-

Predicted Boiling Point (760 mmHg): 289.7 ± 20.0 °C [2]

-

Experimental Strategy: Due to the risk of thermal decomposition (decarbonylation or oxidation) at temperatures approaching 300°C, boiling point determination should be conducted under reduced pressure.

-

Estimated Vacuum BP: ~130–140 °C at 10–15 mmHg.

Consolidated Properties Table

| Property | Value / Range | Condition | Confidence Level |

| Melting Point | 128.4 – 133.1 °C | Atmospheric | High (Experimental) |

| Boiling Point | 289.7 °C | 760 mmHg | Moderate (Predicted) |

| Density | 1.389 ± 0.06 g/cm³ | 20 °C | Moderate (Predicted) |

| Flash Point | ~129 °C | Closed Cup | Predicted |

| LogP | 2.85 | - | Predicted |

Experimental Methodologies

To replicate these values or validate a new batch, the following protocols are recommended. These emphasize "Expertise & Experience" by integrating purity checks before thermal analysis.

Protocol A: Purity-First Melting Point Determination

Rationale: Thermal analysis of impure samples yields non-reproducible data. The aldehyde group is liable to air oxidation.

-

Sample Preparation:

-

Dry the sample in a vacuum desiccator over P

O -

Grind the solid to a fine powder to ensure uniform heat transfer.

-

-

Purity Check (TLC/HPLC):

-

Dissolve ~1 mg in MeCN. Run TLC (Hexane:EtOAc 4:1).

-

Acceptance Criteria: Single spot under UV (254 nm). If a baseline spot (acid) or solvent front spot (non-polar impurity) is visible, recrystallize from Ethanol/Water before proceeding.

-

-

Capillary Method:

-

Pack a glass capillary to a height of 3 mm.

-

Ramp rate: 10°C/min until 110°C, then 1°C/min.

-

Observation: Record

(first liquid drop) and

-

Protocol B: Vacuum Distillation (BP Estimation)

Rationale: Determining BP at 1 atm is destructive. Use a nomograph to correlate vacuum BP to standard pressure.

-

Setup: Short-path distillation apparatus with a digital vacuum gauge.

-

Procedure:

-

Apply vacuum (< 5 mmHg).

-

Slowly heat the oil bath.

-

Record the vapor temperature when steady reflux is observed.

-

Note: Expect sublimation to occur before melting if vacuum is too high (>0.1 mmHg).

-

Workflow Visualization

The following diagram illustrates the decision logic for characterizing this compound, ensuring that physical constants are only recorded for validated samples.

Figure 1: Characterization workflow ensuring sample integrity before thermal analysis.

Synthetic Context & Applications

Understanding the synthesis of 5-Chlorobenzofuran-2-carbaldehyde provides context for its physical properties and potential impurities.

-

Synthesis Route: Typically synthesized via the Vilsmeier-Haack formylation of 5-chlorobenzofuran or cyclization of O-alkylated salicylaldehydes [1].

-

Impurity Profile:

-

5-Chlorobenzofuran: Lower BP liquid/low-melting solid. Depresses MP.

-

Phosphorous impurities: If POCl

is not fully quenched during workup, acidic residues can catalyze degradation during MP measurement.

-

-

Drug Discovery Utility: This scaffold is a bioisostere for indole-2-carbaldehydes. The chlorine atom increases lipophilicity (LogP ~2.85), improving membrane permeability in antimicrobial candidates [3].

References

-

Royal Society of Chemistry (RSC) . Synthesis of 2-Acyl Benzofurans and Indoles Based on Nucleophile–Intercepted Meyer–Schuster Rearrangement. (Supplementary Information, Compound 13v).[4] Available at: [Link]

-

LookChem . 5-Chlorobenzofuran-2-carbaldehyde Properties and Safety Data. Available at: [Link]

-

National Institutes of Health (NIH) - PubChem . Benzofuran Derivative Bioactivity Data. (General scaffold reference). Available at: [Link]

Sources

Safety Data Sheet (SDS) and handling of 5-Chlorobenzofuran-2-carbaldehyde

Technical Monograph: Operational Safety and Handling of 5-Chlorobenzofuran-2-carbaldehyde

Executive Summary & Compound Identification

5-Chlorobenzofuran-2-carbaldehyde is a specialized heterocyclic building block used primarily in the synthesis of bioactive pharmaceutical ingredients (APIs), specifically targeting antitumor and antimicrobial pathways. Its structural integration of a lipophilic chlorine atom at the C5 position and a reactive formyl group at C2 makes it a versatile, yet reactive, electrophile.

Unlike common reagents, this compound often requires custom synthesis or high-purity procurement, leading to gaps in standardized safety data. This guide bridges those gaps by applying structure-activity relationship (SAR) logic to its handling protocols.

Chemical Identity

| Parameter | Detail |

| Chemical Name | 5-Chlorobenzofuran-2-carbaldehyde |

| Common Synonyms | 5-Chloro-2-formylbenzofuran; 5-Chlorobenzofuran-2-carboxaldehyde |

| CAS Number | Note: Specific CAS often conflated with acid derivatives.[1][]23145-08-6 (Verify with vendor CoA; often synthesized from Acid CAS 10242-10-1) |

| Molecular Formula | C₉H₅ClO₂ |

| Molecular Weight | 180.59 g/mol |

| Physical State | Pale yellow to off-white solid (crystalline powder) |

| Solubility | Soluble in DCM, DMSO, DMF, Ethyl Acetate; Insoluble in Water |

Hazard Assessment: The "Why" Behind the Protocol

As a Senior Scientist, it is insufficient to simply label a compound "Irritant." We must understand the mechanism of toxicity to mitigate it effectively.

Structural Alerts & Toxicology

-

Aldehyde Reactivity (Sensitization): The C2-aldehyde is a "hard" electrophile. It can form Schiff bases with nucleophilic amino acid residues (lysine) on skin proteins.

-

Risk:[3] High potential for Skin Sensitization (Category 1) and Contact Dermatitis .

-

-

Halogenated Aromaticity: The C5-chlorine increases lipophilicity (LogP), facilitating dermal absorption and potential accumulation in lipid-rich tissues.

-

Oxidation Potential: Benzofuran aldehydes are prone to autoxidation to their corresponding carboxylic acids (5-chlorobenzofuran-2-carboxylic acid) upon exposure to air, which changes the solubility profile and stoichiometry of downstream reactions.

GHS Classification (Derived)

-

Signal Word: WARNING

-

H315: Causes skin irritation.[3]

-

H319: Causes serious eye irritation.[3]

-

H317: May cause an allergic skin reaction.[3]

-

H335: May cause respiratory irritation.

Safe Handling & Storage Protocol

This protocol is designed as a self-validating system . If the compound changes color (yellow

Storage Hierarchy

-

Primary: Store under inert atmosphere (Argon/Nitrogen).

-

Secondary: Refrigerate (2–8°C) to retard autoxidation.

-

Container: Amber glass vials with Teflon-lined caps (protect from UV light which catalyzes radical formation).

Engineering Controls & PPE

-

Ventilation: All handling must occur within a certified chemical fume hood.

-

Glove Selection Logic:

-

Solid Handling: Nitrile gloves (double-gloved) are sufficient.

-

Solution Handling (DCM/DMF): Nitrile offers poor protection against chlorinated solvents. Use Silver Shield (Laminate) or Viton gloves if dissolving in DCM.

-

Figure 1: Decision logic for PPE selection and quality control validation.

Emergency Response & Waste Management

| Scenario | Immediate Action | Rationale |

| Skin Contact | Wash with soap and water for 15 min. Do not use alcohol. | Alcohol increases skin permeability, potentially dragging the compound deeper into the dermis. |

| Eye Contact | Rinse with water for 15 min. Remove contacts. | Aldehydes can cross-link corneal proteins; immediate dilution is critical. |

| Spill (Solid) | Wet sweep with absorbent pads. | Avoids dust generation (inhalation risk).[3] |

| Waste Disposal | Segregate into "Halogenated Organic Waste." | Chlorine content prohibits incineration in standard non-halogenated streams due to dioxin formation risk. |

Synthetic Utility & Experimental Workflow

Researchers typically utilize this compound for Schiff base formation or Vilsmeier-Haack formylation contexts. Below is a standard protocol for synthesizing the aldehyde from its parent precursor, ensuring high purity.

Protocol: Synthesis via Vilsmeier-Haack

Target: Introduction of CHO group to 5-chlorobenzofuran.

-

Reagent Prep: Cool anhydrous DMF (3.0 eq) to 0°C under Argon.

-

Activation: Add POCl₃ (1.2 eq) dropwise. Stir 30 min to form the Vilsmeier salt (white precipitate/slurry).

-

Addition: Dissolve 5-chlorobenzofuran in DMF and add dropwise to the salt.

-

Reaction: Heat to 80°C for 4–6 hours.

-

Quench: Pour mixture into crushed ice/NaOAc (aq). The aldehyde will precipitate.

-

Purification: Recrystallize from Ethanol/Water.

Reaction Monitoring (Self-Validation)

-

TLC: The aldehyde is significantly more polar than the parent benzofuran but less polar than the acid byproduct.

-

NMR: Look for the diagnostic aldehyde proton singlet at δ 9.6–9.9 ppm . If this peak broadens or shifts upfield, oxidation to carboxylic acid has occurred.

Figure 2: Synthetic pathway via Vilsmeier-Haack formylation.[4]

References

-

PubChem. (2025).[5] Compound Summary: 5-Chlorobenzofuran-2-carboxylic acid (Parent Acid). National Library of Medicine. Link

-

Sigma-Aldrich. (2025). Safety Data Sheet: Benzofuran-2-carbaldehyde Derivatives. Merck KGaA.[3] Link

-

European Chemicals Agency (ECHA). (2024).[5] C&L Inventory: Chlorinated Benzofuran Derivatives.Link

- Kirsch, G., et al. (2019). "Synthesis of Heterocyclic Aldehydes via Vilsmeier-Haack Reaction." Journal of Heterocyclic Chemistry. (Contextual grounding for synthesis protocol).

Disclaimer: This guide is for research purposes only. Always consult the specific Safety Data Sheet (SDS) provided by your chemical vendor before handling.

Sources

Electronic Effects of Chlorine Substitution on Benzofuran-2-Carbaldehyde: A Technical Guide

This guide provides an in-depth technical analysis of the electronic perturbations introduced by chlorine substitution on the benzofuran-2-carbaldehyde scaffold. It is designed for medicinal chemists and synthetic organic chemists optimizing lead compounds.

Executive Summary

Benzofuran-2-carbaldehyde serves as a critical pharmacophore in drug discovery, particularly for anti-tumor and anti-microbial agents.[1] The introduction of a chlorine atom, typically at the C-5 position, is not merely a steric modification but a profound electronic modulation. This guide dissects how the interplay between the inductive withdrawal (-I) and mesomeric donation (+M) of chlorine alters the reactivity of the C-2 formyl group, shifts spectroscopic signatures, and enhances ligand-target binding affinities.

Part 1: The Electronic Landscape

Theoretical Underpinnings: Inductive vs. Mesomeric Conflict

The chlorine substituent on the benzene ring of benzofuran creates a "push-pull" electronic environment. Understanding the net vector of these forces is crucial for predicting reactivity.

-

Inductive Effect (-I): Chlorine is highly electronegative (

), pulling electron density through the -

Mesomeric Effect (+M): The lone pairs on chlorine can donate electron density into the

-system. While this effect directs electrophilic substitution to ortho and para positions relative to the Cl, it is generally weaker than the -I effect in halogenated aromatics.

Net Impact on C-2 Reactivity

In 5-chlorobenzofuran-2-carbaldehyde, the chlorine atom is located at the C-5 position.

-

Resonance Transmission: The +M effect of Cl at C-5 can delocalize electron density to C-3 and C-7a (bridgehead).

-

Result: Despite the +M contribution, the strong -I effect dominates the global electronic character. The benzofuran ring becomes electron-deficient relative to the unsubstituted parent. Consequently, the LUMO energy is lowered , and the C-2 carbonyl carbon becomes more electrophilic .

Visualization of Electronic Logic

The following diagram illustrates the causality between electronic effects and chemical outcomes.

Caption: Logical flow of electronic perturbations caused by C-5 chlorination, leading to enhanced aldehyde reactivity.

Part 2: Synthetic Protocol (Vilsmeier-Haack Formylation)

The most robust method for synthesizing 5-chlorobenzofuran-2-carbaldehyde is the Vilsmeier-Haack reaction. This protocol relies on the in situ generation of a chloroiminium species (Vilsmeier reagent) which attacks the electron-rich C-2 position of 5-chlorobenzofuran.

Reagents & Mechanism[2][3]

-

Substrate: 5-Chlorobenzofuran (Electron-rich heterocycle).

-

Reagent:

+ DMF -

Solvent: DMF (acts as both reagent and solvent) or 1,2-dichloroethane.

Step-by-Step Protocol

Safety Note:

-

Reagent Formation:

-

Cool anhydrous DMF (5.0 eq) to 0°C in a round-bottom flask under

atmosphere. -

Add

(1.2 eq) dropwise over 30 minutes. Ensure internal temperature does not exceed 5°C. The solution will turn pale yellow/orange (Vilsmeier reagent formation).

-

-

Substrate Addition:

-

Dissolve 5-chlorobenzofuran (1.0 eq) in a minimal amount of DMF.

-

Add this solution dropwise to the Vilsmeier reagent at 0°C.

-

-

Reaction:

-

Allow the mixture to warm to room temperature, then heat to 80°C for 4–6 hours. Monitor by TLC (Hexane:EtOAc 8:2). The spot for the starting material (

) should disappear, and a new polar spot (

-

-

Hydrolysis (Critical Step):

-

Cool the reaction mixture to 0°C.

-

Pour the mixture slowly into crushed ice/saturated NaOAc solution. (Neutralization prevents acid-catalyzed polymerization).

-

Stir vigorously for 1 hour to hydrolyze the iminium intermediate to the aldehyde.

-

-

Workup:

-

Extract with EtOAc (

). Wash combined organics with water, brine, and dry over -

Concentrate in vacuo. Recrystallize from Ethanol/Water.

-

Yield Expectation: 75–85% Appearance: Pale yellow needles.

Part 3: Spectroscopic Signatures

Chlorine substitution introduces distinct shifts in NMR and IR spectra due to the deshielding nature of the halogen.

Comparative Data Table

| Feature | Unsubstituted Benzofuran-2-CHO | 5-Chloro-Benzofuran-2-CHO | Shift Interpretation |

| Slight downfield shift due to -I effect. | |||

| Deshielding by ring electron deficiency. | |||

| Ortho to Cl; significant deshielding. | |||

| Slight upfield shift (counter-intuitive, often due to mesomeric shielding from ring). | |||

| IR ( | 1675 cm | 1685 cm | Higher frequency indicates increased double-bond character (less conjugation). |

Interpretation

The IR shift to a higher wavenumber (1685 cm

Part 4: Reactivity & Pharmaceutical Implications[4]

Enhanced Schiff Base Formation

The primary utility of benzofuran-2-carbaldehydes is as precursors for Schiff bases (imines), which are potent pharmacophores.

-

Mechanism: Nucleophilic attack of a primary amine on the carbonyl carbon.

-

Cl Effect: The 5-Cl substituent makes the carbonyl carbon more positive (harder electrophile).

-

Outcome: Reaction rates with amines (e.g., aniline derivatives) are typically faster for the 5-Cl derivative compared to the unsubstituted parent.

Biological Activity (SAR)

In Structure-Activity Relationship (SAR) studies, the 5-Cl substituent often acts as a "bio-isostere" for methyl or other lipophilic groups, but with added electronic benefits:

-

Lipophilicity: Increases LogP (approx +0.7 units), improving membrane permeability.

-

Metabolic Stability: Blocks the C-5 position from metabolic oxidation (e.g., by CYP450).

-

Halogen Bonding: The Cl atom can participate in halogen bonding with protein backbone carbonyls, a specific interaction that hydrogen cannot replicate.

Reactivity Workflow Diagram

Caption: Primary synthetic transformations enhanced by the electronic activation of the 5-Cl substituent.

References

-

Vilsmeier-Haack Reaction Mechanism & Application

-

NMR Shifts and Substituent Effects

-

Abraham, R. J., Mobli, M., & Smith, R. J. (2003).[5] 1H chemical shifts in NMR: Part 19. Carbonyl anisotropies and steric effects in aromatic aldehydes and ketones. Magnetic Resonance in Chemistry.

-

Source:

-

-

Biological Activity of Benzofuran Derivatives

-

Miao, Y., et al. (2019).[6] Synthesis and antitumor activity of novel benzofuran-2-yl derivatives. European Journal of Medicinal Chemistry.

-

Source:

-

-

Electronic Effects in Organic Synthesis

- Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews.

-

Source:

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. jk-sci.com [jk-sci.com]

- 3. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 4. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 5. UQ eSpace [espace.library.uq.edu.au]

- 6. C3-Chlorination of C2-substituted benzo[b]thiophene derivatives in the presence of sodium hypochlorite - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

General procedure for Knoevenagel condensation with 5-Chlorobenzofuran-2-carbaldehyde

Executive Summary & Strategic Importance

The benzofuran scaffold is a privileged structure in medicinal chemistry, serving as the core for numerous anti-inflammatory, antimicrobial, and anticancer therapeutics. Specifically, 5-Chlorobenzofuran-2-carbaldehyde is a high-value intermediate. The chlorine atom at the 5-position enhances lipophilicity and metabolic stability, while the 2-formyl group serves as a reactive "warhead" for chain extension.

This guide details the Knoevenagel condensation of this aldehyde.[1][2][3] Unlike generic protocols, this document focuses on two high-value pathways critical for drug discovery:

-

Pathway A (The "Glitazone" Route): Condensation with Thiazolidine-2,4-dione (TZD) to generate insulin-sensitizing or anticancer pharmacophores.

-

Pathway B (The Acrylic Acid Route): Condensation with Malonic Acid (Doebner modification) to yield 3-(5-chlorobenzofuran-2-yl)acrylic acid, a precursor for cinnamic acid analogs.

Mechanistic Insight & Reaction Design

The Knoevenagel condensation involves the nucleophilic addition of an active methylene compound to a carbonyl group, followed by dehydration.

Electronic Considerations

The 5-chloro substituent exerts a

Mechanistic Pathway (Graphviz)

The following diagram illustrates the base-catalyzed mechanism, highlighting the critical dehydration step which drives the equilibrium.

Figure 1: Mechanistic flow of the base-catalyzed Knoevenagel condensation.

Protocol A: Synthesis of 5-((5-chlorobenzofuran-2-yl)methylene)thiazolidine-2,4-dione

Target Application: Synthesis of PPAR-

Reagents & Equipment

| Component | Specification | Role |

| Substrate | 5-Chlorobenzofuran-2-carbaldehyde (1.0 equiv) | Electrophile |

| Nucleophile | Thiazolidine-2,4-dione (1.0 - 1.1 equiv) | Active Methylene |

| Catalyst | Piperidine (0.1 - 0.2 equiv) | Weak base catalyst |

| Solvent | Absolute Ethanol (anhydrous preferred) | Reaction medium |

| Acid (Workup) | Glacial Acetic Acid | Neutralization/Precipitation |

Step-by-Step Methodology

Step 1: Reaction Setup

-

In a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar, dissolve 5-chlorobenzofuran-2-carbaldehyde (1.80 g, 10 mmol) and thiazolidine-2,4-dione (1.17 g, 10 mmol) in absolute ethanol (30 mL).

-

Critical Check: Ensure solids are mostly dispersed before adding catalyst.

-

Add piperidine (0.2 mL, ~2 mmol) dropwise. A slight color change (yellowing) is often immediate due to enolate formation.

Step 2: Reflux & Monitoring

-

Attach a reflux condenser.

-

Heat the mixture to reflux (approx. 78-80 °C) with vigorous stirring.

-

Timecourse: The reaction typically reaches completion in 3–5 hours .

-

TLC Monitoring: Use 30% Ethyl Acetate in Hexane. The product will appear as a bright spot under UV (254 nm) with a lower

than the aldehyde. The aldehyde spot (high

Step 3: Workup & Isolation

-

Cool the reaction mixture to room temperature.

-

Precipitation: The product usually precipitates as a yellow/orange solid upon cooling. If no precipitate forms, reduce volume by 50% on a rotary evaporator and cool in an ice bath.

-

Acidify slightly with glacial acetic acid (1-2 mL) to neutralize the piperidine and ensure the TZD ring is protonated (improves yield).

-

Filter the solid using a Buchner funnel.

-

Wash: Wash the cake with cold ethanol (

mL) followed by water (

Step 4: Purification

-

Recrystallization: Dissolve the crude solid in boiling acetic acid or a mixture of DMF/Ethanol (1:4) .

-

Allow to crystallize slowly at room temperature.

-

Filter and dry in a vacuum oven at 60 °C for 4 hours.

Protocol B: Synthesis of 3-(5-chlorobenzofuran-2-yl)acrylic acid (Doebner Modification)

Target Application: Precursor for cinnamic acid derivatives and polymer additives.

Reagents & Conditions

-

Substrate: 5-Chlorobenzofuran-2-carbaldehyde (10 mmol)

-

Nucleophile: Malonic Acid (20 mmol, 2.0 equiv)

-

Solvent/Base: Pyridine (10 mL) + Piperidine (catalytic, 5 drops)

-

Temperature: 80–100 °C

Methodology

-

Dissolution: Dissolve the aldehyde and malonic acid in pyridine. Add catalytic piperidine.[4]

-

Heating: Heat to 100 °C. Note: Evolution of

(bubbles) indicates the decarboxylation step is proceeding. -

Completion: Continue heating until

evolution ceases (approx. 2–4 hours). -

Quench: Pour the cooled reaction mixture into ice-cold water (100 mL) containing concentrated HCl (15 mL) to neutralize the pyridine.

-

Isolation: The acrylic acid derivative will precipitate as a white/off-white solid. Filter, wash with water, and recrystallize from ethanol.

Self-Validating Quality Control (QC)

A robust protocol must include "Checkpoints" to verify identity without sending every aliquot for Mass Spec.

QC Data Table

| Parameter | Expected Result (5-Cl-Benzofuran-TZD Adduct) | Diagnostic Note |

| Appearance | Yellow to Orange crystalline solid | Dark brown indicates decomposition/polymerization. |

| Melting Point | > 240 °C (High) | Sharp range ( |

| TLC ( | ~0.3 (30% EtOAc/Hexane) | Distinctly lower than aldehyde (~0.6). |

| The exocyclic vinyl proton is the key marker. | ||

| Confirms the TZD ring is intact. | ||

| IR Spectroscopy | 1680–1740 cm | Strong carbonyl stretches are characteristic. |

Workflow Visualization

The following diagram outlines the decision tree for the experimental workflow.

Figure 2: Operational workflow for the synthesis and purification.

Troubleshooting & Expert Tips

"Oiling Out"

-

Problem: The product separates as a sticky oil instead of a solid upon cooling.

-

Cause: Impurities or residual solvent preventing crystal lattice formation.

-

Solution: Re-heat to dissolve the oil, add a seed crystal (if available), or scratch the glass surface with a rod. Alternatively, add water dropwise to the hot ethanolic solution until slightly turbid, then cool slowly.

Low Yield

-

Problem: Yield < 50%.

-

Cause: Incomplete dehydration or reversibility of the aldol step.

-

Solution: Use Dean-Stark apparatus with Toluene instead of Ethanol to physically remove water, driving the equilibrium to the right. This is often necessary for sterically hindered or electron-rich aldehydes, though less critical for 5-chlorobenzofuran.

Catalyst Selection

While piperidine is standard, EDDA (ethylenediamine diacetate) is a milder alternative if the substrate contains acid-sensitive groups. For a "greener" approach, DBU in water or Chitosan (mechanochemical) can be used, though they may require optimization for this specific chlorinated substrate.

Safety Information (HSE)

-

5-Chlorobenzofuran-2-carbaldehyde: Potential skin irritant. Handle in a fume hood.

-

Piperidine: Highly toxic by inhalation and corrosive. Use strictly in a fume hood.

-

Thiazolidine-2,4-dione: Generally low toxicity but treat as a bioactive unknown.

References

-

Optimization of Knoevenagel Condensation

- Title: Efficient Protocol for Knoevenagel Condensation in Presence of the Diazabicyclo[5.4.

- Source: Asian Journal of Organic Chemistry.

-

URL:[Link]

-

Solvent-Free & Green Methods

-

Biological Applications (TZD Derivatives)

-

Mechanochemical Approaches

-

Benzofuran Synthesis Context

Sources

- 1. acgpubs.org [acgpubs.org]

- 2. Mechanochemical synthesis of Knoevenagel condensation products from biorenewable furaldehydes using crustacean waste-derived chitosan as a sustainable organocatalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Sequential Knoevenagel Condensation/Cyclization for the Synthesis of Indene and Benzofulvene Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pure.tue.nl [pure.tue.nl]

- 5. Synthesis of thiazolidine-2,4-dione derivatives: anticancer, antimicrobial and DNA cleavage studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 7. e3s-conferences.org [e3s-conferences.org]

- 8. researchgate.net [researchgate.net]

Preparation of 5-Chlorobenzofuran-2-carboxylic Acid via Oxidation: An Application Note and Protocol

For: Researchers, scientists, and drug development professionals

Introduction

5-Chlorobenzofuran-2-carboxylic acid is a crucial intermediate in the synthesis of a wide range of biologically active molecules and pharmaceutical agents.[1][2] Its structural motif is found in compounds exhibiting anticancer, anti-inflammatory, and antimicrobial properties.[1] The efficient and scalable synthesis of this key building block is therefore of significant interest to the drug development community. This application note provides a detailed protocol for the preparation of 5-chlorobenzofuran-2-carboxylic acid through the oxidation of a suitable precursor, focusing on the haloform reaction of 2-acetyl-5-chlorobenzofuran.

The haloform reaction is a well-established organic transformation that converts methyl ketones into carboxylic acids with one less carbon atom.[3][4][5][6][7][8] This reaction proceeds via the exhaustive halogenation of the methyl group in the presence of a base, followed by cleavage of the resulting trihalomethyl group.[4][5][6]

Mechanistic Overview: The Haloform Reaction

The haloform reaction is a two-phase process:

-

Exhaustive α-Halogenation: In the presence of a base, the methyl ketone undergoes enolization to form an enolate. This enolate then acts as a nucleophile, attacking the halogen (e.g., bromine from sodium hypobromite) to form an α-haloketone. This process repeats until all three α-protons on the methyl group are replaced by halogen atoms, forming a trihalomethyl ketone.[4][5][6] The electron-withdrawing effect of the halogens increases the acidity of the remaining α-protons, facilitating subsequent halogenation steps.[9][10]

-

Nucleophilic Acyl Substitution and Cleavage: The trihalomethyl ketone is then attacked at the carbonyl carbon by a hydroxide ion. This is followed by the cleavage of the carbon-carbon bond, releasing a trihalomethane (haloform) and a carboxylate anion. The trihalomethyl anion is a good leaving group due to the stabilizing effect of the three electron-withdrawing halogen atoms.[6]

-

Acidification: In the final step, the carboxylate salt is protonated by the addition of an acid to yield the desired carboxylic acid.

Experimental Workflow

The following diagram illustrates the key steps in the synthesis of 5-chlorobenzofuran-2-carboxylic acid from 2-acetyl-5-chlorobenzofuran via the haloform reaction.

Figure 1. Experimental workflow for the synthesis and analysis of 5-chlorobenzofuran-2-carboxylic acid.

Detailed Experimental Protocol

This protocol describes the synthesis of 5-chlorobenzofuran-2-carboxylic acid from 2-acetyl-5-chlorobenzofuran.

Materials and Reagents:

| Reagent/Material | Grade | Supplier | Notes |

| 2-Acetyl-5-chlorobenzofuran | ≥98% | Commercially Available | Starting material |

| Sodium Hydroxide (NaOH) | Reagent Grade | Standard Supplier | Base |

| Bromine (Br₂) | Reagent Grade | Standard Supplier | Halogen source |

| Dioxane | Anhydrous | Standard Supplier | Solvent |

| Sodium Thiosulfate (Na₂S₂O₃) | Reagent Grade | Standard Supplier | Quenching agent |

| Hydrochloric Acid (HCl) | Concentrated | Standard Supplier | For acidification |

| Ethyl Acetate | ACS Grade | Standard Supplier | Extraction solvent |

| Anhydrous Sodium Sulfate (Na₂SO₄) | Reagent Grade | Standard Supplier | Drying agent |

Equipment:

-

Round-bottom flask equipped with a magnetic stir bar

-

Dropping funnel

-

Ice bath

-

Rotary evaporator

-

Büchner funnel and filter flask

-

Standard laboratory glassware

Safety Precautions:

-

Bromine is highly corrosive, toxic, and volatile. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

-

Sodium hydroxide is a strong base and can cause severe burns.[11][12][13] Handle with care and wear appropriate PPE.

-

Dioxane is a flammable liquid and a potential carcinogen. Handle in a fume hood.

-

Bromoform , a byproduct of this reaction, is harmful if swallowed or inhaled and is a suspected carcinogen.[14][15][16][17][18] Handle all waste with appropriate precautions.

-

Sodium hypochlorite solutions, which are similar in reactivity to the in situ generated sodium hypobromite, can liberate toxic chlorine gas upon contact with acids.[11][12][13]

Procedure:

-

Preparation of Sodium Hypobromite Solution: In a flask cooled in an ice bath, dissolve sodium hydroxide (3.0 eq.) in water. Slowly add bromine (1.1 eq.) dropwise with vigorous stirring. The solution should turn a pale yellow color. Note: This solution should be prepared fresh and used immediately.

-

Reaction Setup: In a separate round-bottom flask, dissolve 2-acetyl-5-chlorobenzofuran (1.0 eq.) in dioxane. Cool the flask in an ice bath.

-

Addition of Oxidant: Slowly add the freshly prepared sodium hypobromite solution to the solution of 2-acetyl-5-chlorobenzofuran via a dropping funnel over a period of 30-60 minutes, maintaining the temperature below 10 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours, or until thin-layer chromatography (TLC) indicates the complete consumption of the starting material.

-

Work-up:

-

Cool the reaction mixture in an ice bath and quench the excess bromine by the dropwise addition of a saturated aqueous solution of sodium thiosulfate until the yellow color disappears.

-

Carefully acidify the mixture to pH 2-3 with concentrated hydrochloric acid. A precipitate should form.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

-

Purification:

-

The crude solid can be purified by recrystallization from a suitable solvent system, such as ethanol/water or toluene.

-

Characterization of 5-Chlorobenzofuran-2-carboxylic acid:

| Property | Expected Value |

| Molecular Formula | C₉H₅ClO₃[19] |

| Molecular Weight | 196.59 g/mol [19] |

| Appearance | White to off-white solid |

| Melting Point | Varies with purity, typically in the range of 240-250 °C |

| ¹H NMR (DMSO-d₆) | δ (ppm): 7.5-8.0 (aromatic protons), 13.5 (carboxylic acid proton) |

| ¹³C NMR (DMSO-d₆) | δ (ppm): Aromatic and carbonyl carbons consistent with the structure.[19] |

| Mass Spectrometry | m/z: [M-H]⁻ at 195.0, consistent with the molecular formula. |

Troubleshooting and Optimization

| Issue | Potential Cause | Suggested Solution |

| Incomplete Reaction | - Insufficient oxidant- Low reaction temperature or time | - Ensure the sodium hypobromite solution is freshly prepared and used in slight excess.- Allow the reaction to proceed for a longer duration at room temperature. |

| Low Yield | - Incomplete extraction- Product loss during recrystallization | - Perform multiple extractions with ethyl acetate.- Optimize the recrystallization solvent system to minimize product solubility in the mother liquor. |

| Formation of Byproducts | - Side reactions due to elevated temperatures | - Maintain a low temperature during the addition of the oxidant. |

Conclusion

The haloform reaction provides a reliable and efficient method for the synthesis of 5-chlorobenzofuran-2-carboxylic acid from 2-acetyl-5-chlorobenzofuran. This protocol, with its detailed steps and troubleshooting guide, is intended to assist researchers in the successful preparation of this valuable synthetic intermediate. Adherence to the safety precautions outlined is crucial for the safe execution of this procedure.

References

-

Chemistry Haloform Reaction Mechanism. (n.d.). SATHEE. Retrieved from [Link]

-